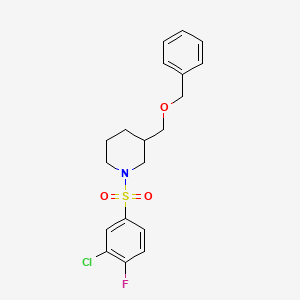

3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine is a complex organic compound characterized by the presence of a piperidine ring substituted with a benzyloxy methyl group and a 3-chloro-4-fluorophenyl sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of the Benzyloxy Methyl Group: This step involves the alkylation of the piperidine ring with a benzyloxy methyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The benzyloxy methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

Oxidation: Benzyloxy methyl group oxidation can yield benzaldehyde or benzoic acid derivatives.

Reduction: Sulfonyl group reduction can yield sulfide derivatives.

Substitution: Nucleophilic substitution can yield various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. Its structural components suggest potential activity against various diseases:

- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The thienopyrimidine derivatives, akin to this compound, have shown promising results in inducing apoptosis and cell cycle arrest in cancer cells.

- Antimicrobial Properties : The presence of halogenated groups often enhances the antimicrobial efficacy of compounds. Preliminary studies indicate that derivatives similar to 3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine exhibit significant antimicrobial activity against various pathogens.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been suggested that the sulfonamide moiety can interact with active sites of enzymes, potentially modulating biochemical pathways linked to diseases such as diabetes and hypertension .

Neuropharmacology

Given its piperidine structure, there is potential for neuropharmacological applications. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, indicating possible use in treating neurological disorders such as depression or anxiety .

Case Study 1: Anticancer Mechanism Exploration

A study conducted on thienopyrimidine derivatives demonstrated that compounds with similar structural features to this compound inhibited tumor growth in vitro. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of cell death pathways.

| Feature | Result |

|---|---|

| Compound | Thienopyrimidine derivative |

| Action | Induces apoptosis |

| Mechanism | Caspase activation |

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various sulfonamide derivatives, this compound showed notable activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the sulfonamide group in enhancing antibacterial activity .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Wirkmechanismus

The mechanism of action of 3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl group can enhance binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-4-fluoroaniline: Shares the 3-chloro-4-fluorophenyl motif but lacks the piperidine and benzyloxy methyl groups.

Benzyloxy methyl derivatives: Compounds with similar benzyloxy methyl groups but different core structures.

Uniqueness

3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzyloxy methyl and sulfonyl groups makes it a versatile compound for various applications.

Biologische Aktivität

The compound 3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine is a piperidine derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the introduction of a benzyloxy group and a sulfonyl moiety on a piperidine backbone. The presence of the 3-chloro-4-fluorophenyl group is significant for its biological activity. Structural characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry.

Antiviral Activity

Recent studies have indicated that piperidine derivatives, including those with similar structural motifs, exhibit antiviral properties. For instance, compounds with a piperidine scaffold have shown activity against various viral infections, including HIV-1 and HSV-1 . The specific compound may exhibit similar antiviral effects due to its structural similarities.

Antibacterial Activity

The antibacterial properties of piperidine derivatives are well-documented. Compounds bearing the piperidine nucleus have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The sulfonyl group is particularly noted for enhancing antibacterial activity .

Enzyme Inhibition

Enzyme inhibition studies have revealed that piperidine derivatives can act as acetylcholinesterase inhibitors and urease inhibitors. This suggests potential applications in treating conditions related to enzyme dysregulation .

Case Studies and Research Findings

- Antiviral Screening : A study synthesized various piperidine derivatives and evaluated their antiviral activities. The findings suggested that compounds with halogenated phenyl groups exhibited significant antiviral properties, with IC50 values indicating effective inhibition at low concentrations .

- Antibacterial Efficacy : Research involving the synthesis of sulfonamide derivatives highlighted their antibacterial effects. The compound's structure was linked to its ability to inhibit bacterial growth effectively, with MIC values demonstrating potent activity against multiple strains .

- Enzyme Interaction Studies : Molecular docking studies have shown that the compound can interact effectively with specific enzymes, suggesting mechanisms of action that could be exploited for therapeutic purposes .

Data Tables

Eigenschaften

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonyl-3-(phenylmethoxymethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFNO3S/c20-18-11-17(8-9-19(18)21)26(23,24)22-10-4-7-16(12-22)14-25-13-15-5-2-1-3-6-15/h1-3,5-6,8-9,11,16H,4,7,10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOPCUFAAJSDTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.